6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt
Overview
Description
6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride salt is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of a trifluoromethoxy group, a benzo[e][1,3]oxazine ring, and a piperidin-4-one moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride salt typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzo[e][1,3]oxazine ring: This can be achieved through a cyclization reaction involving an appropriate ortho-aminophenol and a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the trifluoromethoxy group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Spirocyclization: The formation of the spiro structure is typically achieved through a nucleophilic substitution reaction, where the piperidin-4-one moiety is introduced.
Formation of the hydrochloride salt: The final step involves the treatment of the free base with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride salt
Properties
IUPAC Name |
6-(trifluoromethoxy)spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O3.ClH/c14-13(15,16)20-8-1-2-10-9(7-8)11(19)18-12(21-10)3-5-17-6-4-12;/h1-2,7,17H,3-6H2,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQANNYDQQUHSPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC(=O)C3=C(O2)C=CC(=C3)OC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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